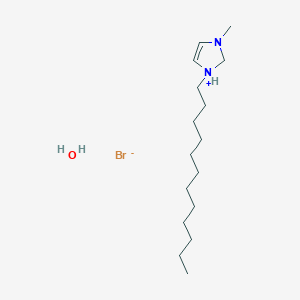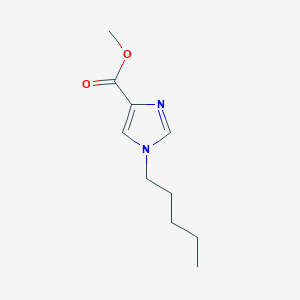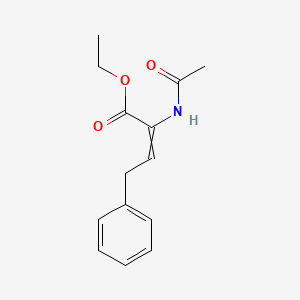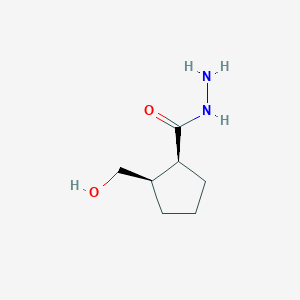![molecular formula C9H10O2 B14242070 Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane] CAS No. 344294-82-2](/img/structure/B14242070.png)
Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[410]hepta-2,4-diene-7,2’-[1,3]dioxolane] is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[410]hepta-2,4-diene core fused with a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] typically involves the reaction of cycloheptatriene with a suitable dioxolane derivative under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated spirocyclic compounds, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological systems and chemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: A precursor in the synthesis of Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane], known for its valence isomerization properties.
Bicyclo[4.1.0]hepta-2,4-diene: Shares a similar bicyclic structure but lacks the spirocyclic dioxolane ring.
1,3-Dioxolane Derivatives: Compounds with similar dioxolane rings but different core structures.
Uniqueness
Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
344294-82-2 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,7'-bicyclo[4.1.0]hepta-2,4-diene] |
InChI |
InChI=1S/C9H10O2/c1-2-4-8-7(3-1)9(8)10-5-6-11-9/h1-4,7-8H,5-6H2 |
InChI Key |
WGUIRZRLOCLOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3C2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)


![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)


![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)
